Succinylcholine

Descripción

Propiedades

IUPAC Name |

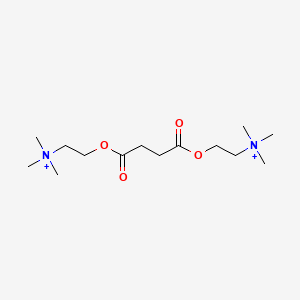

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOIZCJOOAYSMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-19-5 (diiodide), 55-94-7 (dibromide), 71-27-2 (dichloride) | |

| Record name | Succinylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048455 | |

| Record name | Succinylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succinylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble, ODORLESS; DIHYDRATE IS HYGROSCOPIC; WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 1 ML H2O & ABOUT 350 ML ALC /CHLORIDE/, Slightly hygroscopic crystals, mp 225 °C. Freely sol in water or normal saline, giving solns which are very slightly acidic. /Bromide/, Exists as a dihydrate at room temperature, crystals, mp 156-163 °C. Anhydrous form mp approximately 190 °C. Slightly bitter taste. Freely soluble in water (about 1 g/1 ml water). Solubility in 95% ethanol: 0.42 g/ 100 ml. Sparingly soluble in benzene, chloroform. Practically insoluble in ether. The pH of a 2-5% aqueous solution may vary from 4.5 to 3.0. /Chloride/, 7.57e-04 g/L | |

| Record name | Succinylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINYLCHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

306-40-1 | |

| Record name | Succinylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Succinylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCCINYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2R869A8YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINYLCHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014347 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

succinylcholine's chemical structure and properties for research applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylcholine, also known as suxamethonium, is a depolarizing neuromuscular blocking agent widely utilized in clinical settings to induce short-term muscle paralysis. Its rapid onset and short duration of action make it an invaluable tool for procedures such as endotracheal intubation. Structurally, this compound is a quaternary ammonium compound composed of two acetylcholine molecules linked by their acetyl groups.[1][2] This unique structure dictates its mechanism of action, acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction.[3] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its applications in research, complete with detailed experimental protocols and data visualizations.

Chemical Structure and Physicochemical Properties

This compound is the bis-choline ester of succinic acid.[1] Its chemical structure is fundamental to its function, mimicking the endogenous neurotransmitter acetylcholine and thereby enabling it to bind to and activate nAChRs.

IUPAC Name: trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium[2]

Molecular Formula (ion): C₁₄H₃₀N₂O₄²⁺[2]

The physicochemical properties of this compound are critical for its formulation, stability, and pharmacokinetic profile. It is typically available as a chloride salt, which is a fine, white crystalline powder.[4][5] this compound exhibits high water solubility and low lipid solubility.[6]

Quantitative Physicochemical and Pharmacokinetic Data

The following tables summarize the key quantitative properties of this compound, providing a comprehensive reference for researchers.

| Property | Value | Reference(s) |

| Molecular Weight (ion) | 290.40 g/mol | [2] |

| Molecular Weight (Chloride Salt) | 361.3 g/mol | [4][7] |

| Molecular Weight (Chloride Dihydrate Salt) | 397.3 g/mol | [5] |

| Melting Point | ~190 °C | [6] |

| Water Solubility | ≥ 100 mg/mL | [6] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | [5] |

| XLogP | -0.74 | [2] |

| pKa | > 13 |

| Pharmacokinetic/Pharmacodynamic Parameter | Value | Condition | Reference(s) |

| Onset of Action (IV) | 30-60 seconds | [3] | |

| Duration of Action | 5-7 minutes | [3] | |

| Metabolism | Hydrolysis by butyrylcholinesterase | In plasma | [8][9] |

| Elimination Half-Life | 4-6 minutes | [3] | |

| EC₅₀ (human muscle-type nAChR) | 10.8 µM | Xenopus oocytes | [1] |

| IC₅₀ (neuronal nAChRs: α3β2, α3β4, α4β2, α7) | > 100 µM | Xenopus oocytes | [1] |

Mechanism of Action at the Neuromuscular Junction

This compound exerts its effect by acting as an agonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction.[3] Its binding to the α-subunits of the nAChR mimics the action of acetylcholine, leading to the opening of the ion channel and a subsequent influx of sodium ions and efflux of potassium ions.[10] This results in depolarization of the postsynaptic membrane, which initially manifests as transient muscle fasciculations.[3]

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, this compound is not a substrate for this enzyme.[9] Its prolonged presence in the synaptic cleft leads to a persistent depolarization of the motor endplate. This sustained depolarization causes the voltage-gated sodium channels in the adjacent muscle membrane to become inactivated, rendering the neuromuscular junction refractory to further stimulation by acetylcholine and resulting in flaccid paralysis.[3] The action of this compound is terminated by its diffusion away from the neuromuscular junction and subsequent hydrolysis in the plasma by butyrylcholinesterase (pseudocholinesterase).[8][9]

Experimental Protocols for Research Applications

Quantitative Analysis of this compound and Succinylmonocholine by HPLC-MS/MS

This protocol describes a method for the simultaneous determination of this compound (SUX) and its primary metabolite, succinylmonocholine (SMC), in biological matrices such as serum or urine.

Methodology:

-

Sample Preparation:

-

Acidify serum or urine samples.

-

Perform solid-phase extraction (SPE) using polymeric reversed-phase cartridges. Utilize an ion-pairing reagent such as heptafluorobutyric acid (HFBA) to retain the quaternary ammonium compounds.

-

Elute the analytes from the SPE cartridge.

-

For internal standardization, use deuterated analogs (e.g., SUX-d₁₈ and SMC-d₃).

-

-

Chromatographic Separation:

-

Employ a High-Performance Liquid Chromatography (HPLC) system.

-

Use a C18 reversed-phase column (e.g., Phenomenex Synergi Hydro RP, 4 µm, 150 x 2 mm).

-

Establish a gradient elution profile using a mobile phase consisting of:

-

Mobile Phase A: 5 mM ammonium formate buffer, pH 3.5

-

Mobile Phase B: Acetonitrile

-

-

The separation is typically achieved within 13 minutes.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the fragmentation of the parent ions to specific product ions for both SUX and SMC for quantification.

-

Butyrylcholinesterase (BChE) Activity Assay

This colorimetric assay is used to determine the activity of BChE, the enzyme responsible for the metabolism of this compound.

Methodology:

-

Principle: The assay is based on the hydrolysis of a substrate, such as butyrylthiocholine, by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

-

Reagents:

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

Butyrylthiocholine (substrate)

-

DTNB

-

BChE standard (for calibration curve)

-

Sample (e.g., plasma, serum)

-

-

Procedure:

-

Prepare a working solution containing the assay buffer, DTNB, and butyrylthiocholine.

-

Add the sample or BChE standard to a 96-well plate.

-

Initiate the reaction by adding the working solution to each well.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.

-

Calculate the BChE activity based on the rate of TNB formation, using a standard curve generated with known concentrations of TNB or BChE.

-

Electrophysiological Analysis of nAChR Function

The effects of this compound on nAChRs can be characterized using electrophysiological techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on cultured cells expressing the receptor.

Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject cRNA encoding the subunits of the desired nAChR subtype (e.g., human muscle-type α₁β₁γδ) into the oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Recording:

-

Place an oocyte in a recording chamber continuously perfused with a physiological salt solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply this compound at various concentrations to the oocyte via the perfusion system.

-

Record the inward current elicited by the activation of the nAChRs.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration of this compound.

-

Plot the concentration-response curve and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.

-

In Vitro Muscle Contracture Test

This assay measures the direct effect of this compound on skeletal muscle contractility.

Methodology:

-

Muscle Preparation:

-

Isolate a skeletal muscle preparation (e.g., rat phrenic nerve-hemidiaphragm).

-

Mount the muscle in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Attach one end of the muscle to a force transducer to measure isometric contractions.

-

-

Stimulation and Recording:

-

Stimulate the motor nerve with electrodes to elicit twitch contractions of the muscle.

-

Record the baseline twitch tension.

-

Add this compound to the organ bath at various concentrations.

-

Observe and record the initial fasciculations (increase in muscle tension) followed by the inhibition of the nerve-stimulation-induced twitch contractions (neuromuscular blockade).

-

-

Data Analysis:

-

Quantify the magnitude of the initial contracture and the degree of twitch tension inhibition at each this compound concentration.

-

Determine the concentration of this compound that produces a 50% reduction in twitch height (IC₅₀).

-

Conclusion

This compound remains a compound of significant interest in both clinical practice and biomedical research. Its well-defined mechanism of action and distinctive pharmacological profile provide a valuable tool for investigating the function of the neuromuscular junction and the properties of nicotinic acetylcholine receptors. The experimental protocols outlined in this guide offer a framework for researchers to quantitatively assess the chemical and biological properties of this compound, facilitating further advancements in our understanding of neuromuscular transmission and the development of novel therapeutics.

References

- 1. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pshp.org [pshp.org]

- 4. This compound Chloride | C14H30Cl2N2O4 | CID 22475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound Chloride [drugfuture.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. ClinPGx [clinpgx.org]

- 9. Prolongation of this compound effect | Clinical Gate [clinicalgate.com]

- 10. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase I and Phase II Block Mechanisms of Succinylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylcholine, a depolarizing neuromuscular blocking agent, has been a cornerstone in clinical practice for decades, primarily utilized for rapid sequence intubation due to its fast onset and short duration of action. Its mechanism of action, however, is complex, exhibiting a biphasic neuromuscular block known as Phase I and Phase II. Understanding the intricate molecular and physiological underpinnings of these two phases is crucial for drug development professionals and researchers aiming to design safer and more effective neuromuscular blocking agents. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.

Core Mechanism of Action

This compound's structure, consisting of two linked acetylcholine (ACh) molecules, allows it to act as an agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate. This interaction is the genesis of its neuromuscular blocking effects, which are divided into two distinct phases.

Phase I Block: Depolarizing Block

Upon administration, this compound binds to the α-subunits of the nAChR, mimicking the action of ACh. This binding opens the non-selective cation channel of the receptor, leading to an influx of sodium ions and a localized depolarization of the postsynaptic membrane. This initial depolarization manifests as transient muscle fasciculations.

Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft, this compound is resistant to AChE. Its metabolism is primarily carried out by plasma cholinesterase (butyrylcholinesterase), which is not present in significant concentrations at the neuromuscular junction. This resistance to local enzymatic degradation leads to a prolonged depolarization of the motor endplate.

The sustained depolarization keeps the voltage-gated sodium channels in the perijunctional membrane in an inactivated state, preventing them from repolarizing and subsequently firing another action potential. This inability to respond to further stimulation from ACh results in a flaccid paralysis, characteristic of the Phase I block.

Phase II Block: Desensitizing Block

With prolonged or repeated administration of this compound, the nature of the neuromuscular block transitions from a depolarizing (Phase I) to a non-depolarizing-like (Phase II) block. This phase is characterized by a fade in the train-of-four (TOF) twitch response, a phenomenon typically associated with competitive nAChR antagonists. The precise molecular mechanisms underlying the Phase II block are multifaceted and are thought to involve a combination of presynaptic and postsynaptic events.

The leading hypotheses for the development of Phase II block include:

-

Postsynaptic Receptor Desensitization: Prolonged exposure to an agonist like this compound can cause the nAChR to enter a desensitized state. In this conformation, the receptor has a high affinity for the agonist but the ion channel remains closed, rendering it unresponsive to further stimulation by either this compound or ACh.

-

Presynaptic Inhibition: this compound has been shown to have effects on presynaptic nAChRs, which are involved in the mobilization and synthesis of ACh. At low concentrations, this compound can enhance ACh release, but at higher concentrations, it can inhibit it. This reduction in ACh release from the motor neuron contributes to the fade observed in the TOF response.

-

Activation of the Na+/K+ ATPase Pump: The initial intense depolarization during Phase I block can stimulate the activity of the electrogenic Na+/K+ ATPase pump in the postsynaptic membrane. This pump actively transports sodium ions out of the cell and potassium ions into the cell, which would contribute to the repolarization of the membrane potential observed in Phase II, despite the continued presence of this compound at the receptor. While direct evidence linking this compound to Na+/K+ ATPase activity at the neuromuscular junction is still an area of active research, the pump's role in maintaining ionic gradients and its localization at postsynaptic sites suggest its potential involvement.

-

Channel Blockade: At higher concentrations, this compound may physically occlude the open nAChR channel, further preventing ion flow and contributing to the block.

Quantitative Data

The pharmacodynamic properties of this compound are dose-dependent. The following table summarizes key quantitative data for both Phase I and Phase II block.

| Parameter | Dose (mg/kg) | Value | Muscle | Reference |

| Phase I Block | ||||

| Onset Time | 0.45 | 65 ± 2.5 sec | Not Specified | |

| 0.6 | 55 ± 2.5 sec | Not Specified | ||

| 1.0 | 44.9 ± 2.5 sec | Not Specified | ||

| 0.5 - 1.0 (IV) | 30 - 60 sec | Not Specified | ||

| 3.0 - 4.0 (IM) | 2 - 3 min | Not Specified | ||

| Duration of Action | 0.45 | 5 ± 0.6 min | Not Specified | |

| 0.6 | 6.4 ± 0.8 min | Not Specified | ||

| 1.0 | 12.5 ± 1.3 min | Not Specified | ||

| 0.6 (IV) | 4 - 6 min | Not Specified | ||

| ED50 | - | 0.14 ± 0.01 mg/kg | Adductor Pollicis | |

| ED90 | - | 0.21 ± 0.02 mg/kg | Adductor Pollicis | |

| ED95 | - | 0.44 ± 0.05 mg/kg | Adductor Pollicis (Children) | |

| EC50 (in vitro) | - | 10.8 µM | Muscle-type nAChR | |

| Phase II Block | ||||

| Cumulative Dose for Onset | 2.0 - 4.0 | - | Not Specified | |

| Train-of-Four (TOF) Ratio | - | < 0.3 - 0.5 | Not Specified |

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation

Objective: To quantify the degree of neuromuscular blockade and differentiate between Phase I and Phase II block.

Methodology:

-

Subject Preparation: The subject is appropriately anesthetized. The ulnar nerve at the wrist is typically chosen for stimulation to monitor the adductor pollicis muscle.

-

Electrode Placement: Two stimulating electrodes are placed over the ulnar nerve at the wrist. The distal electrode is placed at the level of the flexor carpi ulnaris tendon, and the proximal electrode is placed 2-3 cm proximally. Alternatively, electrodes can be placed on the palmar and dorsal aspects of the hand between the first and second metacarpals to stimulate the adductor pollicis.

-

Stimulation: A peripheral nerve stimulator is used to deliver a train-of-four supramaximal electrical stimuli.

-

Frequency: 2 Hz (four stimuli in 2 seconds).

-

Stimulus Duration: 0.2 milliseconds.

-

Supramaximal Stimulus: The current is increased until a maximal twitch response is observed, and then increased by another 10-20% to ensure supramaximal stimulation.

-

-

Recording: The evoked muscle response (thumb adduction) is measured using a force transducer or an accelerometer (acceleromyography).

-

Data Analysis:

-

Phase I Block: A constant but diminished twitch response to all four stimuli is observed. The TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch) is typically > 0.7.

-

Phase II Block: A progressive decrease in the twitch height from the first to the fourth stimulus (fade) is observed. The TOF ratio is typically < 0.3 - 0.5.

-

In Vitro Assessment of nAChR Function: Two-Electrode Voltage Clamp

Objective: To study the activation and desensitization kinetics of nAChRs in response to this compound at the molecular level.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., adult muscle-type: α1, β1, δ, ε).

-

Electrophysiological Recording:

-

Two to five days post-injection, oocytes are placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

The membrane potential is clamped at a holding potential of -50 to -70 mV.

-

-

Drug Application: this compound at various concentrations is applied to the oocyte via a rapid perfusion system.

-

Data Acquisition: The resulting inward current, representing the flow of cations through the open nAChR channels, is recorded.

-

Data Analysis:

-

Activation: The peak current amplitude at different this compound concentrations is measured to construct a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).

-

Desensitization Kinetics: The decay of the current from its peak in the continued presence of the agonist is fitted to a single or double exponential function to determine the time constants of desensitization (τ_fast and τ_slow).

-

Recovery from Desensitization: A two-pulse protocol is used, where the response to a second application of this compound after a variable washout period is compared to the first to determine the rate of recovery from desensitization.

-

Mandatory Visualizations

An In-depth Technical Guide on Early Experimental Studies of Succinylcholine-Induced Neuromuscular Blockade

This technical guide delves into the foundational experimental studies of succinylcholine-induced neuromuscular blockade, with a focus on the pivotal research conducted in the early 1950s following its clinical introduction.[1][2][3] It is designed for researchers, scientists, and drug development professionals, providing a detailed examination of the early methodologies, quantitative data, and key discoveries that shaped our understanding of this unique depolarizing muscle relaxant.

Mechanism of Action: The Dawn of Understanding Depolarizing Blockade

Early investigations quickly differentiated this compound's action from the competitive blockade of d-tubocurarine.[4] Composed of two linked acetylcholine molecules, this compound acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) of the motor endplate.[5]

-

Phase I Block (Depolarization Phase): The initial binding of this compound to nAChRs mimics acetylcholine, leading to a widespread, disorganized depolarization of the muscle membrane, which manifests as transient muscle fasciculations.[5] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase at the neuromuscular junction, this compound is broken down more slowly in the plasma by pseudocholinesterase (now known as butyrylcholinesterase).[5][6][7] This sustained presence results in a persistent depolarization of the endplate. Consequently, the voltage-gated sodium channels in the perijunctional area of the muscle membrane remain in an inactivated state, unable to propagate further action potentials, which results in flaccid paralysis.[5]

-

Phase II Block (Desensitization Phase): It was observed in early studies that with prolonged or repeated administration, the nature of the block changed. This "Phase II block" was characterized by a gradual repolarization of the endplate, yet a continued resistance to acetylcholine. This phenomenon, now understood to involve receptor desensitization, resembled the block produced by non-depolarizing agents.

Caption: this compound's mechanism of action at the neuromuscular junction.

Experimental Protocols of the Era

The foundational studies in the 1950s relied on classic pharmacology techniques in both animal and human subjects to elucidate the properties of this compound.

Early animal studies were crucial for characterizing the basic pharmacology of this compound before its widespread human use.

-

Animal Models: The cat was a frequently used model, particularly the anesthetized cat preparation.[8]

-

Surgical Preparation: Typically, animals were anesthetized (e.g., with pentobarbital). A peripheral nerve, such as the sciatic nerve, was isolated and prepared for electrical stimulation. The tendon of the corresponding muscle (e.g., tibialis anterior or gastrocnemius) was attached to a force transducer.

-

Method of Neuromuscular Blockade Assessment:

-

The peripheral nerve was stimulated with supramaximal electrical pulses (single twitches or tetanic stimulation).

-

The resulting isometric muscle contractions were recorded on a kymograph.

-

This compound was administered intravenously.

-

The reduction in twitch height was measured to quantify the degree of neuromuscular blockade.

-

Pioneering work by researchers such as Stephen Thesleff, Francis Foldes, and J. G. Bourne translated animal findings into the clinical setting.[9][10][11][12]

-

Subject Population: Studies were conducted on conscious volunteers and anesthetized patients undergoing surgical procedures.

-

Method of Neuromuscular Blockade Assessment:

-

Stimulation: The ulnar nerve was stimulated at the wrist using surface electrodes.

-

Measurement: The force of contraction of the adductor pollicis muscle of the thumb was measured using a force-displacement transducer (strain gauge).

-

Data Recording: The output was recorded to provide a quantitative measure of neuromuscular function.

-

-

Drug Administration: this compound was administered intravenously, either as a single bolus injection to determine onset and duration, or as a continuous infusion to study the characteristics of a sustained block.

Caption: Typical workflow for quantifying neuromuscular block in early human studies.

Quantitative Data from Early Clinical Studies

The following tables summarize the approximate quantitative data gathered from seminal studies in the early 1950s.

| Dose (mg/kg) | Onset of Maximal Block | Duration of Apnea (Time to first respiration) | Time to Full Recovery |

| 0.1 | ~ 90 seconds | ~ 1 minute | ~ 3-4 minutes |

| 0.2 | ~ 60-75 seconds | ~ 2 minutes | ~ 5-6 minutes |

| 0.5 - 1.0 | ~ 30-60 seconds | ~ 3-5 minutes | ~ 8-10 minutes |

Data compiled and synthesized from early clinical reports by Foldes, Thesleff, and others. The 0.5-1.0 mg/kg dose rapidly became the standard for facilitating tracheal intubation.[5][10]

| Parameter | Finding | Early Interpretation / Significance |

| Metabolism | Rapidly hydrolyzed by plasma cholinesterase. | Explained the short duration of action. |

| Cardiovascular Effects | Bradycardia noted, especially with a second dose.[13] | Suggested stimulation of cardiac muscarinic receptors. |

| Muscle Effects | Initial muscle fasciculations followed by relaxation. | Confirmed the depolarizing mechanism of action. |

| Postoperative Myalgia | Frequently reported by patients.[13] | Attributed to the initial, unsynchronized muscle contractions (fasciculations). |

| Prolonged Paralysis | Observed in some patients.[13] | First clinical evidence of what would later be identified as atypical pseudocholinesterase activity.[6] |

Conclusion

The early experimental studies on this compound were a landmark in anesthetic pharmacology. Within a few years of its introduction, researchers had successfully characterized its novel depolarizing mechanism, established a reliable dose-response relationship for clinical use, and documented its rapid onset and short duration of action.[5][7] These foundational investigations also provided the first crucial insights into its side-effect profile and the existence of pharmacogenetic variations in patient response.[6][13] The rigorous scientific approach of these early pioneers laid the groundwork for decades of safe clinical use and further research into neuromuscular blocking agents.

References

- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 2. researchgate.net [researchgate.net]

- 3. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 4. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openanesthesia.org [openanesthesia.org]

- 6. PharmGKB Summary: this compound Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. The effect of this compound on the cat diaphragm: an electromyographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound iodide: studies on its pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: a new approach to muscular relaxation in anesthesiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound (succinoylcholine), muscle-relaxant of short action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound iodide; a new muscular relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Chronology for the Identification and Disclosure of Adverse Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of Succinylcholine at Nicotinic Acetylcholine Receptor Subtypes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinylcholine is a depolarizing neuromuscular blocking agent widely used in clinical practice for its rapid onset and short duration of action.[1] Its mechanism centers on its function as an agonist at nicotinic acetylcholine receptors (nAChRs).[2][3] However, the pharmacological profile of this compound is not uniform across the diverse family of nAChR subtypes. This technical guide provides an in-depth analysis of the binding affinity and functional potency of this compound on different nAChR subunits, summarizing key quantitative data, detailing the experimental protocols used for these determinations, and illustrating the core signaling pathways involved. A profound selectivity for the muscle-type nAChR over various neuronal subtypes underpins its clinical efficacy and side-effect profile.[1]

Introduction to this compound and Nicotinic Receptors

This compound, structurally two acetylcholine molecules linked together, acts as a partial agonist at nAChRs.[2] Nicotinic receptors are ligand-gated ion channels integral to synaptic transmission at the neuromuscular junction and within the central and peripheral nervous systems.[4][5] These receptors are pentameric structures assembled from a variety of subunits (α1-10, β1-4, γ, δ, ε).[6]

The subunit composition dictates the receptor's pharmacological and physiological properties. Key distinctions include:

-

Muscle-Type nAChRs: Found at the neuromuscular junction, with a stoichiometry of (α1)₂β1δε in adult tissue.[6] These are the primary targets for neuromuscular blocking agents.

-

Neuronal-Type nAChRs: Composed of various combinations of α(2-10) and β(2-4) subunits, such as α4β2 and α7, which are abundant in the central nervous system and autonomic ganglia.[5][7][8]

Understanding the differential affinity of this compound for these subtypes is critical for explaining its therapeutic action and adverse effects.

Quantitative Analysis of this compound Binding Affinity and Potency

This compound demonstrates a marked selectivity for the muscle-type nAChR. It is a potent agonist at this subtype, leading to initial membrane depolarization (fasciculations) followed by persistent depolarization that results in receptor desensitization and neuromuscular block (Phase I).[1][2] In contrast, its activity at major neuronal nAChR subtypes is minimal at clinically relevant concentrations.[1]

The following table summarizes the quantitative functional data for this compound at various human nAChR subtypes.

| Receptor Subtype | Stoichiometry | Organism/System | Parameter | Value | Reference |

| Muscle-Type | (α1)₂β1δε (adult) | Human (expressed in Xenopus oocytes) | EC₅₀ | 10.8 µM (95% CI: 9.8-11.9 µM) | [1] |

| Neuronal | α3β2 | Human (expressed in Xenopus oocytes) | Activation | No activation up to 1 mM | [1] |

| Neuronal | α3β2 | Human (expressed in Xenopus oocytes) | IC₅₀ | > 100 µM | [1] |

| Neuronal | α3β4 | Human (expressed in Xenopus oocytes) | Activation | No activation up to 1 mM | [1] |

| Neuronal | α3β4 | Human (expressed in Xenopus oocytes) | IC₅₀ | > 100 µM | [1] |

| Neuronal | α4β2 | Human (expressed in Xenopus oocytes) | Activation | No activation up to 1 mM | [1] |

| Neuronal | α4β2 | Human (expressed in Xenopus oocytes) | IC₅₀ | > 100 µM | [1] |

| Neuronal | α7 (homomeric) | Human (expressed in Xenopus oocytes) | Activation | No activation up to 1 mM | [1] |

| Neuronal | α7 (homomeric) | Human (expressed in Xenopus oocytes) | IC₅₀ | > 100 µM | [1] |

-

EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC₅₀ indicates higher potency.

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor that blocks 50% of the response to an agonist. A higher IC₅₀ indicates lower inhibitory potency.

The data clearly indicates that this compound potently activates the muscle-type receptor but is a very poor activator and inhibitor of the tested neuronal subtypes.[1] This selectivity explains why its primary clinical effect is muscle relaxation, while direct effects on autonomic ganglia (mediated by α3β4) or the CNS are not observed at therapeutic doses.[1]

Signaling Pathways

Upon binding, this compound triggers a conformational change in the nAChR, opening its intrinsic ion channel.[4] This allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradient, leading to depolarization of the postsynaptic membrane.[4] This initial depolarization generates a muscle action potential, causing fasciculations.[2]

Persistent exposure to this compound holds the membrane in a depolarized state, which inactivates the surrounding voltage-gated sodium channels and causes the receptor to enter a desensitized state, resulting in flaccid paralysis.[3][5] The influx of Ca²⁺ can also trigger secondary intracellular signaling cascades, such as the PI3K-Akt and MAPK pathways, which are involved in longer-term cellular processes like survival and differentiation.[4][9]

Experimental Protocols

The determination of ligand affinity and potency at ion channels relies on sophisticated biophysical techniques. The primary methods used to characterize the interaction of this compound with nAChRs are electrophysiology and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying ligand-gated ion channels expressed in a heterologous system. It allows for the precise control of membrane potential and the direct measurement of ion currents elicited by an agonist.[1]

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and treated to remove the follicular layer.

-

cRNA Injection: Oocytes are microinjected with complementary RNA (cRNA) encoding the specific human nAChR subunits of interest (e.g., α1, β1, δ, ε for the muscle-type receptor).[1]

-

Incubation & Expression: The injected oocytes are incubated for 2-4 days to allow for the translation, assembly, and surface expression of functional nAChR channels.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.[10]

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current.

-

The membrane potential is "clamped" at a holding potential (e.g., -70 mV) by a feedback amplifier.[11]

-

This compound at various concentrations is applied via the perfusion system.

-

The current required to maintain the holding potential during agonist application is recorded. This current is equal in magnitude and opposite in sign to the ion flow through the nAChR channels.[1]

-

-

Data Analysis: The peak current response is measured for each agonist concentration. These values are plotted against the log of the agonist concentration to generate a dose-response curve, from which the EC₅₀ value can be calculated using non-linear regression.[11]

Competitive Radioligand Binding Assay

This biochemical assay measures the affinity of an unlabeled compound (the "competitor," e.g., this compound) by quantifying its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.[4][12]

Methodology:

-

Membrane Preparation:

-

Tissue or cells expressing the nAChR subtype of interest are homogenized in an ice-cold buffer.[13]

-

The homogenate is centrifuged at high speed to pellet the cell membranes containing the receptors.[4]

-

The membrane pellet is washed and resuspended in a binding buffer, and the protein concentration is determined.[4][13]

-

-

Assay Setup: The assay is typically performed in a 96-well plate with the following conditions set up in triplicate[4]:

-

Total Binding: Membrane preparation + radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).[14]

-

Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known unlabeled ligand to saturate all specific binding sites.[4]

-

Competition Binding: Membrane preparation + radioligand + serial dilutions of the competitor (this compound).[4]

-

-

Incubation: The plate is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature to allow the binding reaction to reach equilibrium.[4][13]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.[4][13]

-

Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. Scintillation fluid is added to the filters in vials, and the radioactivity is quantified using a scintillation counter.[4]

-

Data Analysis:

-

Specific Binding is calculated: Total Binding - Non-specific Binding.[4]

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.

-

The IC₅₀ is determined from this curve.

-

The inhibition constant (Ki), a true measure of binding affinity, is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Conclusion

Quantitative functional assays conclusively demonstrate that this compound is a potent and selective agonist for the muscle-type nicotinic acetylcholine receptor. Its affinity and functional activity at key neuronal nAChR subtypes, including those in autonomic ganglia and the CNS, are markedly lower. This pharmacological profile is the basis for its clinical utility as a rapid-acting neuromuscular blocker. The detailed experimental protocols outlined herein, particularly two-electrode voltage clamp and radioligand binding assays, represent the gold-standard methodologies for characterizing such ligand-receptor interactions, providing essential data for drug development and mechanistic research.

References

- 1. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuromuscular blocking drugs (Chapter 38) - Anesthetic Pharmacology [cambridge.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. benchchem.com [benchchem.com]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of blockade of α4β2 and α7 nicotinic acetylcholine receptors on cue-induced reinstatement of nicotine-seeking behaviour in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits | Journal of Neuroscience [jneurosci.org]

- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Succinylcholine: An In-Depth Technical Guide to Novel Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylcholine, a depolarizing neuromuscular blocking agent, has been a cornerstone in clinical practice for decades, prized for its rapid onset and short duration of action.[1][2] Despite its long-standing use, the intricate details of its pharmacodynamics, particularly in the context of genetic variability and specific neuromuscular pathologies, are still being explored. The advent of novel experimental models, including genetically engineered animals and sophisticated in vitro systems, is providing unprecedented insights into the molecular interactions and physiological consequences of this compound administration. This technical guide delves into the core pharmacodynamics of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support advanced research and drug development.

This compound's mechanism of action involves its binding to the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, mimicking the effect of acetylcholine.[1][3] This leads to a sustained depolarization of the muscle fiber membrane, causing initial muscle fasciculations followed by a state of flaccid paralysis.[1][2] The effect is terminated by its hydrolysis by plasma cholinesterase (butyrylcholinesterase).[3][4]

Pharmacodynamic Signaling Pathway

The signaling cascade initiated by this compound at the neuromuscular junction is a critical area of study. Understanding this pathway is fundamental to comprehending its therapeutic effects and adverse reactions.

Quantitative Pharmacodynamics in Experimental Models

The development of novel experimental models allows for a more precise quantification of this compound's pharmacodynamic parameters. Below is a summary of available data from various models.

| Experimental Model | Parameter | Value | Reference(s) |

| In Vitro Organotypic Mouse Spinal Cord-Skeletal Muscle Coculture | EC50 | 1 µM | [5] |

| Canine Model of Centronuclear Myopathy (CNM) | Time to 90% Twitch Recovery | 35.5 (± 1.18) min | [3] |

| Control Canine Model | Time to 90% Twitch Recovery | 23.3 (± 1.68) min | [3] |

| Human Patients | ED95 | < 0.3 mg/kg | [6] |

| Human Patients (ASA III & IV) | Onset of Action (0.45 mg/kg) | 65 (± 2.5) sec | [6] |

| Human Patients (ASA III & IV) | Duration of Action (0.45 mg/kg) | 5 (± 0.1) min | [6] |

Experimental Protocols for Novel Models

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacodynamic studies. The following sections outline key experimental protocols for assessing the effects of this compound in novel models.

In Vitro Neuromuscular Junction (NMJ) on a Chip

These microfluidic devices co-culture motor neurons and muscle cells, creating a functional NMJ in a controlled environment.[7][8][9]

Experimental Workflow:

Detailed Methodology:

-

Device Fabrication and Cell Culture: Fabricate a microfluidic device with separate compartments for motor neurons and muscle cells, connected by microtunnels.[7] Seed human induced pluripotent stem cell (iPSC)-derived motor neuron progenitors and myoblasts in their respective compartments. Culture the cells in differentiation media to promote the formation of myotubes and the extension of axons through the microtunnels to form NMJs.

-

This compound Administration: Prepare a range of this compound concentrations in the culture medium. Perfuse the device with the this compound-containing medium.

-

Stimulation and Data Acquisition: Utilize integrated micro-electrode arrays (MEAs) to deliver precise electrical stimulation to the motor neurons.[8] Measure the resulting muscle contractions through video microscopy and image analysis software to quantify contraction force and velocity.[10][11] Simultaneously, record electrophysiological data, such as compound muscle action potentials (CMAPs), from the muscle compartment.[12][13][14]

-

Data Analysis: Construct dose-response curves to determine the EC50 of this compound. Measure the time to peak effect (onset) and the time for the muscle contraction to return to baseline (duration of action) for different concentrations.

Genetically Engineered Mouse Models (e.g., nAChR Knockout Mice)

The use of knockout mice lacking specific nAChR subunits allows for the investigation of the contribution of these subunits to the effects of this compound.[15][16]

Experimental Workflow:

Detailed Methodology:

-

Animal Preparation: Anesthetize adult nAChR subunit knockout mice and their wild-type littermates. Maintain anesthesia throughout the experiment.

-

Surgical Procedure: Expose a peripheral nerve, such as the sciatic nerve, for stimulation. Attach the tendon of the corresponding muscle (e.g., tibialis anterior) to a force transducer to measure isometric twitch tension.

-

Nerve Stimulation and Baseline Recording: Deliver supramaximal electrical stimuli to the nerve to elicit muscle contractions. Record baseline twitch height.

-

This compound Administration: Administer a bolus dose of this compound intravenously via a cannulated tail vein.

-

Data Recording and Analysis: Continuously record the muscle twitch tension. Determine the time to maximum twitch depression (onset) and the time for the twitch height to recover to a certain percentage of baseline (e.g., 90%) to determine the duration of action. Construct dose-response curves by administering incremental doses of this compound to determine the ED50. Compare these parameters between the knockout and wild-type mice to elucidate the role of the specific nAChR subunit.

Animal Models of Neuromuscular Disease (e.g., Myasthenia Gravis)

Animal models of diseases like myasthenia gravis (MG), which affects the number and function of nAChRs, are invaluable for understanding how this compound's pharmacodynamics are altered in pathological states.[6][17][18][19][20]

Logical Relationship Diagram:

Experimental Protocol Considerations:

The experimental protocol for assessing this compound in an EAMG model would be similar to that described for genetically engineered mice, involving in vivo measurement of neuromuscular blockade. The key aspect is the induction of EAMG in rodents, typically through immunization with purified AChR or passive transfer of anti-AChR antibodies.[6][18] The pharmacodynamic parameters of this compound are then compared between EAMG animals and healthy controls. It is important to note that patients with myasthenia gravis may exhibit resistance to the initial depolarizing effects of this compound but are more susceptible to developing a Phase II block, which resembles a non-depolarizing block.[17]

Conclusion

The landscape of this compound pharmacodynamic research is being transformed by the advent of these novel experimental models. In vitro systems like NMJ-on-a-chip offer a high-throughput and human-relevant platform for drug screening and mechanistic studies. Genetically engineered animal models provide invaluable tools to dissect the roles of specific molecules, such as nAChR subunits and ryanodine receptors, in the action of this compound. Furthermore, animal models of neuromuscular diseases enable the investigation of how pathological conditions alter drug response. The continued development and application of these models, coupled with rigorous experimental protocols, will undoubtedly lead to a deeper understanding of this compound's pharmacodynamics and pave the way for the development of safer and more effective neuromuscular blocking agents.

References

- 1. PharmGKB Summary: this compound Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacology of Drugs Acting at the Neuromuscular Junction | Anesthesia Key [aneskey.com]

- 3. This compound Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Prolonged Neuromuscular Blockade Following this compound Administration to a Patient with a Reduced Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound in an organotypic spinal cord-skeletal muscle coculture of embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholine receptor-induced experimental myasthenia gravis: what have we learned from animal models after three decades? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On-chip 3D neuromuscular model for drug screening and precision medicine in neuromuscular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human neuromuscular junction on micro-structured microfluidic devices implemented with a custom micro electrode array (MEA) - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 9. Organ-on-a-chip technologies to study neuromuscular disorders: possibilities, limitations, and future hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3D-bioengineered model of human skeletal muscle tissue with phenotypic features of aging for drug testing purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contractile force assessment methods for in vitro skeletal muscle tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sophion.com [sophion.com]

- 13. Electrophysiological characterization of sourced human iPSC-derived motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Delayed procedural learning in α7-nicotinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mice Deficient in the α7 Neuronal Nicotinic Acetylcholine Receptor Lack α-Bungarotoxin Binding Sites and Hippocampal Fast Nicotinic Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aub.edu.lb [aub.edu.lb]

- 18. Animal models of myasthenia gravis: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal models of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acetylcholine receptor antibody-mediated animal models of myasthenia gravis and the role of complement - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinylcholine Analogues: A Technical Guide for Neuromuscular Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of succinylcholine analogues and their significance in the field of neuromuscular research. This compound, a depolarizing neuromuscular blocking agent, has long been a staple in clinical practice for its rapid onset and short duration of action.[1] However, its use is associated with several side effects, including hyperkalemia, myalgias, and the potential to trigger malignant hyperthermia.[1] This has spurred the development of a diverse range of non-depolarizing neuromuscular blocking agents (NMBAs), many of which can be considered functional analogues of this compound, aiming to replicate its desirable properties while mitigating its risks. This guide delves into the core pharmacology, experimental evaluation, and signaling pathways of these critical research tools.

Data Presentation: Comparative Pharmacology of Neuromuscular Blocking Agents

The following tables summarize key quantitative data for this compound and a selection of its non-depolarizing analogues, facilitating a clear comparison of their pharmacodynamic and pharmacokinetic profiles.

Table 1: Pharmacodynamic Properties of Selected Neuromuscular Blocking Agents

| Agent | Class | ED95 (mg/kg) | Onset of Action (at 2x ED95) (seconds) | Clinical Duration (at 2x ED95) (minutes) |

| This compound | Depolarizing | 0.3 - 0.5 | 30 - 60 | 5 - 10 |

| Rocuronium | Aminosteroid | 0.3 | 60 - 90 | 30 - 40 |

| Cisatracurium | Benzylisoquinolinium | 0.05 | 120 - 180 | 40 - 50 |

| Mivacurium | Benzylisoquinolinium | 0.07 - 0.08 | 120 - 180 | 15 - 20 |

| Gantacurium | Tetrahydroisoquinolinium | 0.19 | ~90 | ~10 |

| CW002 | Tetrahydroisoquinolinium | 0.077 | ~90 | ~34 |

ED95 (Effective Dose 95) is the dose required to produce a 95% suppression of the first twitch of the train-of-four. Onset of action and clinical duration can vary based on dose, anesthetic technique, and patient-specific factors.

Table 2: Pharmacokinetic Properties of Selected Neuromuscular Blocking Agents

| Agent | Primary Route of Elimination | Clearance (ml/kg/min) | Active Metabolites |

| This compound | Plasma cholinesterase hydrolysis | Rapid | Succinylmonocholine (weakly active) |

| Rocuronium | Hepatic metabolism and biliary excretion | 5.1 - 7.6 | No |

| Cisatracurium | Hofmann elimination (pH and temperature dependent) | 4.5 - 5.7 | Laudanosine (CNS stimulant) |

| Mivacurium | Plasma cholinesterase hydrolysis | 50 - 70 | No |

| Gantacurium | Cysteine adduction and ester hydrolysis | Rapid | Inactive fragments |

| CW002 | Cysteine adduction and ester hydrolysis | Slower than Gantacurium | Inactive fragments |

Experimental Protocols: Assessing Neuromuscular Blockade

The evaluation of novel this compound analogues relies on a standardized set of in vivo and in vitro experimental protocols to characterize their efficacy, potency, and safety.

In Vivo Assessment of Neuromuscular Blockade in Animal Models (e.g., Rabbit)

This protocol describes the methodology for quantifying the pharmacodynamics of a neuromuscular blocking agent in a rabbit model using mechanomyography.

1. Animal Preparation:

- Anesthetize the rabbit with an appropriate agent (e.g., a combination of ketamine and xylazine).

- Perform a tracheostomy to facilitate mechanical ventilation.

- Maintain body temperature at 37-38°C using a heating pad.

- Isolate the sciatic or peroneal nerve in one hindlimb for stimulation.

- Attach the tendon of the corresponding muscle (e.g., tibialis anterior) to a force-displacement transducer to measure isometric muscle contraction.

2. Nerve Stimulation and Data Acquisition:

- Place stimulating electrodes on the isolated nerve.

- Deliver supramaximal square-wave stimuli of 0.2 ms duration.

- For baseline measurement, use single twitch stimulation at a frequency of 0.1 Hz.

- Administer the neuromuscular blocking agent intravenously.

- Monitor and record the twitch response using a data acquisition system.

3. Train-of-Four (TOF) Stimulation:

- To assess the characteristics of the neuromuscular block, apply TOF stimulation, which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[2]

- The TOF ratio is calculated as the amplitude of the fourth twitch divided by the amplitude of the first twitch.[2]

- A TOF ratio of less than 0.9 indicates residual neuromuscular blockade.

4. Data Analysis:

- Onset of Action: Time from drug administration to 95% depression of the initial twitch height.

- ED95 (Effective Dose 95%): The dose of the drug that causes a 95% reduction in twitch height. This is determined from a dose-response curve.

- Duration of Action: Time from drug administration until the twitch height recovers to 25% or 75% of the baseline value.

- Recovery Index: Time taken for the twitch height to recover from 25% to 75% of the baseline.

In Vitro Phrenic Nerve-Hemidiaphragm Preparation (Rat or Mouse)

This ex vivo method allows for the study of neuromuscular transmission in an isolated tissue preparation, removing systemic physiological variables.

1. Tissue Preparation:

- Euthanize a rat or mouse according to approved ethical protocols.

- Dissect out the phrenic nerve and a section of the hemidiaphragm muscle.

- Mount the preparation in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2, and maintained at 37°C.

2. Stimulation and Recording:

- Place the phrenic nerve in a stimulating electrode holder.

- Attach the diaphragm muscle to a force transducer to record isometric contractions.

- Stimulate the phrenic nerve with supramaximal pulses (0.1-0.2 ms duration) at a frequency of 0.1-0.2 Hz.

- Allow the preparation to stabilize and establish a baseline contractile response.

3. Drug Application and Washout:

- Introduce the this compound analogue into the organ bath at various concentrations to establish a concentration-response curve.

- Record the inhibition of the twitch response.

- To study reversibility, wash the preparation with fresh physiological salt solution and monitor the recovery of the twitch response.

4. Data Analysis:

- IC50 (Half-maximal inhibitory concentration): The concentration of the drug that produces a 50% reduction in the twitch response.

- Onset and Recovery Kinetics: Analyze the time course of the block and its reversal upon washout.

Signaling Pathways and Experimental Workflows

Mechanism of Action at the Nicotinic Acetylcholine Receptor

This compound and its non-depolarizing analogues exert their effects by interacting with the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[3]

Caption: Signaling pathway at the neuromuscular junction.

Drug Development and Evaluation Workflow for this compound Analogues

The development of novel neuromuscular blocking agents follows a structured workflow from initial design to clinical evaluation.

Caption: Drug development workflow for neuromuscular blocking agents.

Logical Relationship of Neuromuscular Blockade Monitoring

Effective research and clinical use of this compound analogues require a clear understanding of the relationships between different monitoring parameters.

Caption: Logical relationships in neuromuscular blockade monitoring.

References

Methodological & Application

Establishing a Succinylcholine Dose-Response Curve In Vivo in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylcholine, a depolarizing neuromuscular blocking agent, is widely utilized in clinical and preclinical settings to induce transient muscle paralysis. Its mechanism of action involves binding to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to persistent depolarization of the motor endplate and subsequent flaccid paralysis.[1] The characterization of its dose-response relationship is crucial for understanding its potency and efficacy, as well as for the development of novel neuromuscular blocking drugs and reversal agents. This document provides detailed application notes and protocols for establishing a this compound dose-response curve in vivo in rodent models, a critical step in preclinical pharmacodynamic assessment.

Data Presentation

The following tables summarize quantitative data for this compound-induced neuromuscular blockade in rodents. These values are essential for experimental design and data interpretation.

Table 1: this compound Dose-Response Data in Rats

| Parameter | Muscle | Value (µg/kg) |

| ED50 | Tibialis Anterior | 204 ± 41 |

| ED95 | Tibialis Anterior | 382 ± 96 |

| ED50 | Soleus | 280 ± 52 |

| ED95 | Soleus | 629 ± 168 |

ED50 and ED95 represent the doses required to produce 50% and 95% depression of twitch height, respectively. Data is presented as mean ± standard deviation.

Table 2: Estimated this compound Concentration-Response Data in Mice (Ex Vivo)

| Parameter | Preparation | Value (µM) |

| EC50 | Spinal Cord-Skeletal Muscle Coculture | ~1 |

| Concentration for Release Enhancement | Phrenic Nerve-Hemidiaphragm | 1 |

| Concentration for Release Reduction | Phrenic Nerve-Hemidiaphragm | 10 - 30 |

EC50 is the concentration required to produce a 50% maximal effect. This ex vivo data can inform starting doses for in vivo studies, though direct translation is not exact.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.

Caption: this compound signaling at the neuromuscular junction.

Caption: Experimental workflow for in vivo dose-response analysis.

Experimental Protocols

The following are detailed methodologies for conducting in vivo this compound dose-response studies in rodent models.

Protocol 1: General Animal Preparation and Anesthesia

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Anesthesia: Induce anesthesia using an appropriate anesthetic agent (e.g., pentobarbital sodium at 50-60 mg/kg, intraperitoneally for rats; or isoflurane inhalation). Maintain a surgical plane of anesthesia throughout the experiment, assessing the depth of anesthesia by monitoring reflexes (e.g., pedal withdrawal reflex).

-

Tracheal Cannulation and Ventilation: Perform a tracheotomy and cannulate the trachea with an appropriate-sized cannula. Mechanically ventilate the animal with room air supplemented with oxygen, as this compound will induce respiratory paralysis. Adjust the ventilation rate and tidal volume to maintain normal physiological parameters.

-

Vascular Cannulation: Cannulate a suitable blood vessel (e.g., jugular vein or femoral vein) for intravenous drug administration. A second cannulation of an artery (e.g., carotid or femoral artery) can be performed for blood pressure monitoring and blood gas analysis if required.

-

Temperature Control: Maintain the animal's core body temperature at 37°C using a heating pad and a rectal temperature probe.

Protocol 2: Neuromuscular Function Monitoring (Sciatic Nerve - Tibialis Anterior Muscle Preparation)

This is a commonly used preparation for assessing neuromuscular blockade in the hindlimb.

-

Animal Positioning: Place the anesthetized animal in a supine or lateral position.

-

Sciatic Nerve Exposure: Make a small incision in the thigh to expose the sciatic nerve. Be careful to avoid damaging the nerve and surrounding tissues.

-

Nerve Stimulation: Place a bipolar stimulating electrode on the isolated sciatic nerve.

-

Muscle Tension Measurement: Isolate the tendon of the tibialis anterior muscle and attach it to a force-displacement transducer via a suture. The limb should be securely fixed to prevent movement artifacts.

-

Stimulation Parameters: Apply supramaximal single twitch stimuli (e.g., 0.1 Hz frequency, 0.2 ms duration) to the sciatic nerve using a nerve stimulator. Supramaximal stimulation ensures that all motor units are activated.

-

Data Acquisition: Record the isometric twitch tension of the tibialis anterior muscle using a data acquisition system.

Protocol 3: Cumulative Dose-Response Curve Generation

This method is efficient for determining the dose-response relationship in a single animal.

-

Stabilization: After setting up the preparation as described in Protocols 1 and 2, allow the twitch response to stabilize for at least 20-30 minutes.

-

Baseline Recording: Record a stable baseline twitch height (this will be considered 100% or control).

-

Drug Preparation: Prepare a series of this compound solutions of increasing concentrations.

-

Cumulative Dosing:

-

Administer the lowest dose of this compound intravenously.

-

Wait for the neuromuscular blockade to reach a steady state (i.e., the twitch height is stable at a depressed level).

-

Without washing out the previous dose, administer the next higher dose.

-

Repeat this process with progressively increasing doses until a maximal or near-maximal blockade (e.g., >95% twitch depression) is achieved.

-

-

Data Recording: Continuously record the twitch height throughout the dosing regimen.

-

Data Analysis:

-

For each dose, calculate the percentage of twitch height depression relative to the initial baseline.

-

Plot the percentage of twitch depression against the logarithm of the cumulative dose of this compound.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

From the fitted curve, determine the ED50 and ED95 values.

-

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to establish a this compound dose-response curve in vivo in rodent models. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental for the preclinical evaluation of neuromuscular blocking agents and related pharmaceuticals. The provided diagrams offer a clear visualization of the underlying biological processes and the experimental procedures involved. This information is intended to support the design and execution of robust pharmacodynamic studies in the field of neuromuscular pharmacology.

References

Application Notes and Protocols for Intravenous Succinylcholine Administration in Mice for Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylcholine is a depolarizing neuromuscular blocking agent widely utilized in clinical and preclinical settings to induce short-term muscle relaxation. Its rapid onset and short duration of action make it a valuable tool for procedures requiring transient paralysis, such as endotracheal intubation. In rodent models, particularly mice, the intravenous administration of this compound is a key procedure in studies related to neuromuscular diseases, anesthesiology, and the development of novel neuromuscular blocking and reversal agents.

These application notes provide a detailed protocol for the intravenous administration of this compound in mice to achieve muscle relaxation. The document outlines the necessary materials, preparation of the this compound solution, administration procedure, and quantitative methods for assessing the degree of muscle relaxation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the intravenous administration of this compound in mice. It is important to note that the optimal dose and resulting physiological effects can vary depending on the mouse strain, age, sex, and specific experimental conditions. Researchers should perform dose-response studies to determine the ideal dosage for their specific research needs.

| Parameter | Dosage (mg/kg, IV) | Value | Notes |

| Effective Dose Range | 0.4 - 0.5 | - | Doses in this range have been shown to induce systemic fasciculation and paralysis. |

| LD50 | ~0.6 | - | A dose of 0.6 mg/kg resulted in a 50% mortality rate in one study. |

| Onset of Action | 0.4 - 0.5 | < 1 minute | Paralysis is typically observed immediately following intravenous administration. |

| Duration of Paralysis | 0.4 - 0.5 | Several minutes | The duration of muscle relaxation is dose-dependent. |

Experimental Protocols

Preparation of this compound Solution for Intravenous Injection

Materials:

-

This compound chloride powder

-

Sterile saline (0.9% sodium chloride) for injection

-

Sterile vials

-

Syringes (1 mL) with needles (27-30 gauge)

-

Milligram scale

-

Vortex mixer

-

pH meter and pH adjustment solutions (e.g., sterile HCl and NaOH) if necessary

Procedure:

-

Calculate the required amount of this compound: Determine the total amount of this compound needed based on the desired concentration and final volume of the solution. For example, to prepare 10 mL of a 1 mg/mL solution, 10 mg of this compound chloride powder is required.

-

Weigh the this compound powder: Accurately weigh the calculated amount of this compound chloride powder using a calibrated milligram scale.

-